This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and carbon in their ring structures. The presence of the triazole ring enhances its pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with appropriate electrophiles.
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity.
The molecular structure of 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride can be described using its chemical formula C_{13}H_{16}F_{N}_5Cl_2.
The InChI key for this compound is HWWDGQCSDVHVOS-UHFFFAOYSA-N, which provides a unique identifier for chemical substances that can be used for database searches.
The compound is involved in various chemical reactions that are critical for its biological activity.
The mechanism of action for 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride is primarily linked to its interaction with biological targets.
These mechanisms suggest potential applications in treating various diseases by modulating biochemical pathways.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
The scientific applications of 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride are diverse:
The structural fusion of 1,2,3-triazole and piperazine scaffolds creates a hybrid pharmacophore with enhanced bioactivity profiles. The piperazine ring contributes two nitrogen atoms (N1 and N4) that serve as hydrogen bond acceptors or protonatable centers, optimizing pKa values (typically 6.5–9.5) for improved water solubility and membrane permeability. Simultaneously, the 1,2,3-triazole moiety acts as a metabolically stable bioisostere for labile amide bonds, resisting enzymatic degradation while maintaining similar spatial geometry and dipole moments (2–5 Debye). This dual functionality enables synergistic target engagement, as demonstrated in antimicrobial piperazine derivatives where the triazole moiety facilitated π-π stacking with microbial enzyme active sites [1].
The triazole’s nitrogen-rich structure (N1–N2 bond distance: ~1.30 Å) permits multipoint interactions:
In Alzheimer’s drug design, benzyl piperazine-linked 1,2,4-triazole conjugates exploited these interactions to inhibit acetylcholinesterase (AChE) at submicromolar concentrations. The triazole-piperazine linker enabled simultaneous engagement of catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, reducing Aβ aggregation by 40–65% in vitro [7]. Similarly, triazole-piperazine antifungals disrupted cytochrome P450-dependent lanosterol demethylase via triazole-iron coordination, achieving MIC values of 0.0156 μg/mL against Candida albicans [6].
Table 1: Bioisosteric Advantages of 1,2,3-Triazole vs. Amide Linkages
Property | Amide Bond | 1,2,3-Triazole | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low (t₁/₂<1h) | High (t₁/₂>4h) | Enhanced oral bioavailability |
Dipole Moment | ~3.7 D | ~5.0 D | Stronger target binding affinity |
Hydrogen Bond Capacity | 2 acceptors | 3 acceptors | Improved receptor interaction diversity |
Hydrolytic Resistance | Susceptible | Resistant | Reduced first-pass metabolism |
π-Stacking Potential | Moderate | High | Enhanced penetration in CNS targets |
The strategic incorporation of fluorophenyl groups, particularly at the ortho position, induces electronic and steric modifications that significantly enhance pharmacophore efficacy. In 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride, the ortho-fluorine atom exerts three critical effects:
Computational analyses reveal that 2-fluorophenyl derivatives exhibit 5–8-fold higher binding free energies (ΔG = -9.2 kcal/mol) than meta- or para-substituted isomers when docking with dopamine D3 receptors. The ortho-fluorine’s gauche conformation positions the triazole’s N3 atom for hydrogen bonding with Ser192/Thr115 residues, while the fluorine itself engages in orthogonal halogen bonding with His189 (distance: 3.1 Å) [2]. In SARS-CoV-2 Mpro inhibitors, fluorinated triazolyl-piperazines demonstrated EC₅₀ values of 6.99 μM, attributed to fluorine’s role in stabilizing S1/S3 pocket interactions through C–F⋯H–N contacts (bond energy: ~1.5 kcal/mol) [5].
Figure 2: Electrostatic Potential Map of 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine[Visualization showing:
Molecular docking and 3D-QSAR studies reveal consistent binding motifs for triazole-piperazine derivatives across diverse protein targets. Homology modeling based on dopamine D3 receptors (PDB: 3PBL) shows that the piperazine ring occupies a subpocket formed by transmembrane helices 2/3/7, while the triazole moiety extends toward conserved polar residues:
For acetylcholinesterase inhibition (PDB: 4EY7), ensemble docking of 1,2,4-triazole-piperazine hybrids identified two dominant binding modes:
3D-QSAR models (q² > 0.8, r² > 0.9) demonstrate that steric bulk at the piperazine N4-position enhances antimicrobial activity by occupying hydrophobic subpockets. Conversely, electron-donating groups on the triazole 4-position reduce antifungal efficacy by 15-fold due to disrupted Fe³⁺ coordination in CYP51 [1] [6].
Table 2: Docking Scores and Binding Interactions of Triazolyl-Piperazine Derivatives
Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions | Biological Activity |
---|---|---|---|---|
Dopamine D3 receptor | 3PBL | -9.2 ± 0.3 | Asp110 salt bridge, His349 π-stacking, Thr115 halogen | Kᵢ = 1.8 nM [2] |
Acetylcholinesterase | 4EY7 | -11.4 ± 0.5 | Trp84 cation-π, Gly118 H-bond, Phe330 hydrophobic | IC₅₀ = 0.19 μM [7] |
SARS-CoV-2 Mpro | 7VH8 | -8.7 ± 0.4 | His41 H-bond, Met49 hydrophobic, Gln189 halogen | EC₅₀ = 6.99 μM [5] |
Lanosterol 14α-demethylase | 5V5Z | -10.1 ± 0.6 | Heme Fe coordination, Tyr118 H-bond, Phe228 stacking | MIC = 0.0156 μg/mL [6] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: